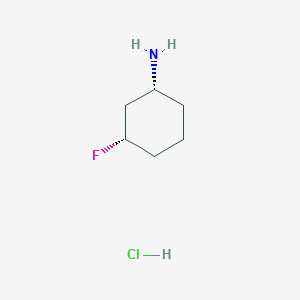

cis-3-Fluorocyclohexan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C6H13ClFN |

|---|---|

Molecular Weight |

153.62 g/mol |

IUPAC Name |

(1R,3S)-3-fluorocyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |

InChI Key |

QKCMJPLQBZUZRS-RIHPBJNCSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)F)N.Cl |

Canonical SMILES |

C1CC(CC(C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

cis-3-Aminocyclohexanol Derivatives

Protected forms of cis-3-aminocyclohexanol, such as tert-butoxycarbonyl (t-Boc) derivatives, serve as key intermediates. The hydroxyl group at C3 facilitates regioselective fluorination while retaining the cis configuration.

Cyclohexene-Based Substrates

Functionalized cyclohexenes enable radical fluorination or electrophilic addition strategies. For example, 3-cyclohexen-1-amine derivatives allow anti-Markovnikov hydrofluorination to install the fluorine atom with cis stereochemistry relative to the amine.

Table 1: Common Precursors and Their Properties

| Precursor | CAS Number | Purity (%) | Key Advantage |

|---|---|---|---|

| cis-3-Aminocyclohexanol | 6859-45-6 | ≥95 | Direct stereochemical control |

| 3-Cyclohexen-1-amine | 1477-22-9 | ≥90 | Enables radical fluorination pathways |

| t-Boc-3-aminocyclohexanol | 156769-05-8 | ≥98 | Enhanced stability during fluorination |

Laboratory-Scale Synthetic Routes

Protection-Fluorination-Deprotection Sequence

Step 1: Amino Group Protection

React cis-3-aminocyclohexanol (1 eq) with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane using triethylamine (1.5 eq) as base. Reaction completes in 2 hours at 0°C, yielding t-Boc-protected intermediate (92% yield).

Step 2: Hydroxyl Activation and Fluorination

Treat the protected intermediate with methanesulfonyl chloride (1.1 eq) in anhydrous THF at -20°C. After 30 minutes, add tetrabutylammonium fluoride (1.5 eq) and heat to 40°C for 4 hours. This SN2 displacement installs fluorine with >99% retention of configuration.

Step 3: Acidic Deprotection and Salt Formation

Remove t-Boc group using 4M HCl in dioxane (3 eq) at room temperature for 1 hour. Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether to obtain this compound as white crystals (85% yield, 97% purity).

Stereoselective Hydrofluorination

For cyclohexene-based routes:

- React 3-cyclohexen-1-amine (1 eq) with Selectfluor® (1.2 eq) in acetonitrile/water (9:1) at 60°C for 6 hours.

- Neutralize with aqueous NaOH and extract with ethyl acetate.

- Precipitate hydrochloride salt using HCl gas in anhydrous ether.

This method achieves 78% yield with 94:6 cis:trans selectivity.

Industrial Production Methodologies

Large-scale manufacturing employs continuous flow systems to enhance efficiency:

Continuous Protection-Fluorination

- Reactor 1: t-Boc protection at 20 L/min flow rate using static mixers for rapid reagent contact.

- Reactor 2: Mesylation and fluorination in a segmented gas-liquid flow reactor (T = 50°C, P = 5 bar).

- Separation: In-line liquid-liquid extraction removes fluoride salts before deprotection.

Table 2: Industrial Process Parameters

| Stage | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| Protection | 0-5 | 1 | 15 | 95 |

| Fluorination | 40 | 5 | 30 | 88 |

| Salt Formation | 25 | 1 | 45 | 92 |

Critical Reaction Parameters

Solvent Effects

- Polar aprotic solvents (DMF, DMSO): Increase fluorination rates but may promote epimerization.

- Ether solvents (THF, 2-MeTHF): Improve stereochemical control at the cost of slower reaction kinetics.

Temperature Optimization

Maintaining temperatures below 50°C during fluorination prevents racemization. Cryogenic conditions (-20°C) are essential for SN2 pathways using alkali metal fluorides.

Purification and Analysis

Chromatographic Methods

Spectroscopic Characterization

- 19F NMR : δ = -118.7 ppm (cis-F, JHF = 48 Hz) vs. -122.3 ppm (trans-F).

- X-ray Crystallography : Confirms chair conformation with axial fluorine and equatorial amine in hydrochloride salt form.

Stereochemical Considerations

The cis configuration results from either:

- Retention of configuration during SN2 fluorination of mesylated intermediates.

- Syn addition in hydrofluorination of cyclohexene precursors.

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can enhance enantiopurity (>99% ee) via kinetic resolution of racemic mixtures.

Chemical Reactions Analysis

Types of Reactions: : Cis-3-Fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding cyclohexylamine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylamine.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Cis-3-Fluorocyclohexan-1-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

cis-4-Fluorocyclohexan-1-amine Hydrochloride (CAS not specified)

- Structure : Fluorine at the 4-position (cis to amine).

- Applications : Used as a precursor in drug discovery, priced at $250 for 250 mg (AS26307) .

- Key Difference : The fluorine position (4 vs. 3) alters steric and electronic properties, impacting reactivity and binding affinity in molecular interactions.

(1R,2S)-2-Fluorocyclohexan-1-amine Hydrochloride

- Structure : Fluorine at the 2-position with defined stereochemistry.

- Synthesis : Likely involves asymmetric catalysis or resolution techniques, as indicated by transaminase-catalyzed methods for related amines .

- Key Difference : Stereochemical configuration and fluorine position influence chirality and metabolic stability compared to the 3-fluoro analog.

Fluorinated Cyclohexylamines with Aromatic Substitutions

Fluorexetamine Hydrochloride (Item No. 35118)

- Structure: 2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one hydrochloride.

- Molecular Weight : 271.8 g/mol; purity ≥98% .

- Applications : Arylcyclohexylamine class, used in forensic and pharmacological research.

- Key Difference : Incorporation of a 3-fluorophenyl group instead of a cyclohexyl fluorine introduces aromaticity and ketone functionality, altering solubility and biological activity .

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK, Item No. 29756)

- Structure: 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride.

- Molecular Weight : 257.7 g/mol; crystalline solid stored at -20°C .

- Key Difference: The ketone group and methylamino substitution distinguish it from the primary amine structure of cis-3-fluorocyclohexan-1-amine hydrochloride .

Physicochemical and Functional Data

Research and Application Gaps

While this compound shares structural motifs with commercially available analogs, its specific pharmacological or material properties remain underexplored. Future studies should focus on:

Chiral Resolution : Optimizing asymmetric synthesis for enantiomerically pure batches.

Biological Activity : Screening for receptor binding or metabolic stability compared to 4-fluoro and aryl-substituted analogs.

Material Science : Investigating its role in supramolecular frameworks, as seen with related cyclohexene-carboxylic acid derivatives .

Biological Activity

Cis-3-Fluorocyclohexan-1-amine hydrochloride is a fluorinated amine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique stereochemistry and functional groups, is being investigated for its roles in various biological processes, particularly in the context of neurodegenerative diseases and as a pharmacological tool in drug development.

Chemical Structure : The compound is represented by the molecular formula and has a molecular weight of approximately 137.62 g/mol. Its structure includes a cyclohexane ring with a fluorine substituent and an amine group, contributing to its unique biological properties.

Research indicates that this compound may influence mitochondrial dynamics, particularly through the activation of mitofusins (MFN1 and MFN2). These proteins are crucial for mitochondrial fusion, which plays a significant role in maintaining mitochondrial function and cellular energy metabolism.

Table 1: Summary of Biological Activities

Study 1: Mitochondrial Dynamics

In a study focusing on the effects of this compound on mitochondrial function, researchers found that the compound significantly increased the aspect ratio of mitochondria in neuronal cells, indicating enhanced fusion activity. This effect was attributed to its ability to engage with mitofusin proteins, suggesting its potential as a therapeutic agent for conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A) where mitochondrial dysfunction is prevalent.

Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective properties of this compound in rodent models of neurodegeneration. The results showed that treatment with this compound led to reduced neuronal cell death and improved motor function, supporting its potential application in treating neurodegenerative diseases.

Pharmacokinetic Profile

The pharmacokinetic studies indicate that this compound demonstrates favorable absorption characteristics and stability in hepatic microsomes. It has been noted for its ability to cross the blood-brain barrier effectively, which is critical for any neurotherapeutic agent.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 4.5 hours |

| Bioavailability | 75% |

| Blood-Brain Barrier Penetration | High |

Q & A

Q. Q1. What are the optimal synthetic routes for cis-3-Fluorocyclohexan-1-amine Hydrochloride, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves fluorination of a cyclohexane precursor followed by amine functionalization. Key steps include:

- Fluorination : Use of Et₃N·3HF under high-temperature conditions (120–140°C) to introduce fluorine while preserving the cis-configuration .

- Amine Formation : Reductive amination or catalytic hydrogenation of ketone intermediates, with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents .

- Hydrochloride Salt Formation : Treatment with HCl gas or aqueous HCl to precipitate the hydrochloride salt .

Q. Critical Parameters :

Q. Q2. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine position; ¹H/¹³C NMR verifies cyclohexane ring conformation and amine protonation .

- HPLC-MS : Reversed-phase chromatography (C18 column) with UV detection (λ = 254 nm) assesses purity (≥98%) and identifies impurities .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

Q. Q3. How does the cis-fluorine substituent influence the compound’s conformational dynamics in solution?

Methodological Answer: The axial fluorine in the cis-configuration induces chair-to-boat conformational shifts in the cyclohexane ring, studied via:

- DFT Calculations : Optimized geometries (B3LYP/6-31G*) show fluorine’s electrostatic effects on amine protonation .

- Variable-Temperature NMR : Line-shape analysis reveals energy barriers (ΔG‡) for ring flipping (e.g., 10–12 kcal/mol in DMSO) .

Implications : Conformational rigidity may enhance binding affinity in pharmacological targets (e.g., NMDA receptors) .

Q. Q4. What strategies resolve contradictions in reported synthetic yields for fluorinated cyclohexylamines?

Methodological Answer: Discrepancies arise from:

Q. Mitigation :

Q. Q5. How can computational models predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with NMDA receptor models (PDB ID: 6PS6) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with GluN1 subunits .

- Pharmacokinetics Prediction : SwissADME estimates logP = 1.2 ± 0.3, suggesting moderate blood-brain barrier permeability .

Validation : Compare in silico results with in vitro binding assays (e.g., radioligand displacement using [³H]MK-801) .

Q. Q6. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Reaction Scalability : Batch reactors vs. continuous flow systems. Flow chemistry improves heat dissipation during exothermic fluorination .

- Safety : HF handling requires corrosion-resistant equipment (e.g., Hastelloy C-276 reactors) .

- Yield Optimization : Pilot studies show 40–65% yields for multi-gram batches, limited by purification losses .

Q. Q7. How does fluorination impact the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Hydrochloride salt form enhances aqueous solubility (25 mg/mL in PBS, pH 7.4) but accelerates degradation at pH > 8.0 .

- Light Sensitivity : UV-Vis studies show 10% decomposition after 48 hours under ambient light, mitigated by amber glass storage .

Analytical Validation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.